molecular formula C18H19N B2594474 2-(2,5-Dimethylphenyl)-6-ethylindolizine CAS No. 881041-79-8

2-(2,5-Dimethylphenyl)-6-ethylindolizine

Cat. No.: B2594474
CAS No.: 881041-79-8
M. Wt: 249.357
InChI Key: MEZQBXNJSWLAAT-UHFFFAOYSA-N
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Description

2-(2,5-Dimethylphenyl)-6-ethylindolizine is a heterocyclic compound that belongs to the indolizine family Indolizines are known for their unique structural features and diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,5-Dimethylphenyl)-6-ethylindolizine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,5-dimethylphenylhydrazine with ethyl acetoacetate, followed by cyclization in the presence of a strong acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of various oxidized derivatives.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced indolizine derivatives.

    Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution, where substituents on the phenyl ring can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents.

Major Products Formed:

    Oxidation: Oxidized derivatives with functional groups such as ketones or carboxylic acids.

    Reduction: Reduced indolizine derivatives with hydrogenated functional groups.

    Substitution: Substituted indolizine derivatives with various functional groups on the phenyl ring.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in various organic reactions.

    Biology: The compound has shown potential biological activities, including antimicrobial and anticancer properties, making it a candidate for drug development.

    Medicine: Due to its biological activities, it is being explored for therapeutic applications, particularly in the treatment of infectious diseases and cancer.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductive polymers or organic semiconductors.

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethylphenyl)-6-ethylindolizine involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. For example, its antimicrobial activity could be due to the inhibition of bacterial enzymes, while its anticancer properties might involve the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

    2-(2,5-Dimethylphenyl)-indolizine: Similar structure but lacks the ethyl group.

    6-Ethylindolizine: Similar structure but lacks the 2,5-dimethylphenyl group.

    2-Phenyl-6-ethylindolizine: Similar structure but lacks the 2,5-dimethyl substituents on the phenyl ring.

Uniqueness: 2-(2,5-Dimethylphenyl)-6-ethylindolizine is unique due to the presence of both the 2,5-dimethylphenyl and ethyl groups, which can influence its chemical reactivity and biological activity. The combination of these substituents may enhance its stability, solubility, and interaction with biological targets compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-(2,5-dimethylphenyl)-6-ethylindolizine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N/c1-4-15-7-8-17-10-16(12-19(17)11-15)18-9-13(2)5-6-14(18)3/h5-12H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEZQBXNJSWLAAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN2C=C(C=C2C=C1)C3=C(C=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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